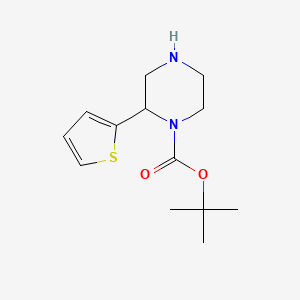

TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE

CAS No.: 886771-44-4

Cat. No.: VC7604851

Molecular Formula: C13H20N2O2S

Molecular Weight: 268.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886771-44-4 |

|---|---|

| Molecular Formula | C13H20N2O2S |

| Molecular Weight | 268.38 |

| IUPAC Name | tert-butyl 2-thiophen-2-ylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-9-10(15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |

| Standard InChI Key | LNBLYEPFGUKMRT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2 |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Tert-butyl 2-(thiophen-2-yl)piperazine-1-carboxylate has the molecular formula C₁₃H₂₀N₂O₂S and a molecular weight of 268.38 g/mol . The Boc group at the 1-position of the piperazine ring enhances steric protection during synthetic modifications, while the thiophen-2-yl substituent introduces aromatic and electronic diversity. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 2-(thiophen-2-yl)piperazine-1-carboxylate | |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2 | |

| CAS Number | 886771-44-4 | |

| Purity | ≥97% (HPLC) |

The thiophene moiety contributes to π-π interactions and hydrogen bonding, which are critical for biological activity.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. A common method involves reacting N-Boc-piperazine with a halogenated thiophene derivative (e.g., 2-bromothiophene) under basic conditions .

Example Protocol:

-

Reagents: N-Boc-piperazine, 2-bromothiophene, potassium carbonate (K₂CO₃), acetonitrile.

-

Conditions: Stir at 80°C for 12–24 hours under inert atmosphere.

Industrial production employs continuous flow systems and automated reactors to optimize scalability and purity .

Comparative Synthesis Conditions

Polar aprotic solvents like acetonitrile enhance reaction rates, while strong bases (e.g., NaH) improve nucleophilicity .

Physicochemical Properties

Solubility and Stability

The compound is soluble in organic solvents (e.g., DCM, THF) but exhibits limited aqueous solubility . Stability studies indicate no degradation under argon at –20°C for ≥12 months .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.75–3.40 (m, 8H, piperazine), 6.90–7.20 (m, 3H, thiophene).

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The Boc group facilitates selective deprotection for subsequent functionalization, making the compound a key building block in:

-

Antiviral agents: Thiophene derivatives inhibit viral protease activity.

-

Anticancer therapies: Piperazine scaffolds modulate kinase signaling pathways .

-

Anti-inflammatory drugs: Thiophene’s electron-rich structure interacts with COX-2 active sites.

Case Studies

-

Antimicrobial Screening: Analogous piperazine-thiophene hybrids showed MIC values of 4–8 µg/mL against Staphylococcus aureus.

-

Kinase Inhibition: A derivative exhibited IC₅₀ = 120 nM against EGFR in non-small cell lung cancer models .

Biological Activity and Mechanism

Toxicity Profile

Comparative Analysis with Analogues

Structural Modifications and Activity

Thiophene-containing derivatives exhibit superior antimicrobial activity compared to alkyl-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume